Bienvenue dans la boutique en ligne BenchChem!

6-trans-12-epi-LTB4

Chemotaxis Human neutrophils Structure-activity relationship

6-trans-12-epi-Leukotriene B4 (6-trans-12-epi-LTB4, CAS 71548-19-1) is a non-enzymatic hydrolysis product of the unstable epoxide intermediate Leukotriene A4 (LTA4), arising when LTA4 spontaneously hydrates in aqueous environments. Its systematic name, (5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid, defines its unique stereochemical configuration, which is distinct from both the native ligand LTB4 and other LTA4-derived isomers.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
CAS No. 71548-19-1
Cat. No. B032345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-trans-12-epi-LTB4
CAS71548-19-1
Synonyms5(S),12(S)-DiHETE; 6-trans-12-epi LTB4
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
InChIInChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19+/m0/s1
InChIKeyVNYSSYRCGWBHLG-CTOJTRLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





6-trans-12-epi-LTB4 (CAS 71548-19-1) – Baseline Identity and Origin as a Non-Enzymatic LTA4 Hydrolysis Product


6-trans-12-epi-Leukotriene B4 (6-trans-12-epi-LTB4, CAS 71548-19-1) is a non-enzymatic hydrolysis product of the unstable epoxide intermediate Leukotriene A4 (LTA4), arising when LTA4 spontaneously hydrates in aqueous environments [1]. Its systematic name, (5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid, defines its unique stereochemical configuration, which is distinct from both the native ligand LTB4 and other LTA4-derived isomers [2]. Originally isolated from glycogen-elicited rabbit peritoneal polymorphonuclear leukocytes (PMNL), this compound serves as a biologically relevant marker of non-enzymatic lipid mediator generation and is a key reference standard for distinguishing enzymatic versus spontaneous LTA4 metabolism in leukotriene research [1].

Why Generic Substitution Fails for 6-trans-12-epi-LTB4: Stereochemical Determinants of Biological Inertness


Despite sharing an identical molecular formula (C20H32O4) and mass (336.47 Da) with the potent chemoattractant Leukotriene B4 (LTB4), 6-trans-12-epi-LTB4 cannot be substituted for LTB4 or other LTA4-derived isomers in any functional assay requiring BLT receptor activation or chemotactic signaling [1]. The trans configuration at C6 and the 12S epimeric hydroxyl orientation in 6-trans-12-epi-LTB4 render it effectively inert at physiological concentrations where LTB4 is fully active [2]. In procurement contexts, confusing this compound with other stereoisomers—such as the partially active 6-trans-LTB4 or 12-epi-LTB4—will produce negative or uninterpretable results in chemotaxis, receptor binding, or in vivo inflammation studies. The following evidence sections provide quantitative, comparator-anchored data that confirm the unique functional signature of 6-trans-12-epi-LTB4 as a stereochemically locked, low-affinity reference standard.

Quantitative Differentiation of 6-trans-12-epi-LTB4: A Comparator-Anchored Evidence Guide for Procurement and Assay Design


Chemotactic Inertness of 6-trans-12-epi-LTB4 in Human Neutrophils Relative to LTB4

6-trans-12-epi-LTB4 fails to elicit measurable chemotaxis in human neutrophils at concentrations up to 10 μM, whereas native LTB4 exhibits an ED50 of 10 nM under identical Boyden chamber assay conditions [1]. The chemotactic activity of 6-trans-12-epi-LTB4 is at least four orders of magnitude lower than that of LTB4, demonstrating the critical requirement for the 6-cis,12R stereochemistry for functional BLT receptor engagement [1].

Chemotaxis Human neutrophils Structure-activity relationship

BLT1 Receptor Binding Affinity: >4,300-Fold Reduction Compared to LTB4 in Transfected Cell Membranes

In competition binding experiments using membranes from HEK293 cells stably expressing mouse BLT1 receptor, 6-trans-12-epi-LTB4 exhibited a Ki > 1 μM, whereas LTB4 displayed a Ki of 0.23 ± 0.05 nM [1]. This represents a >4,300-fold reduction in binding affinity for the high-affinity BLT1 receptor. The compound also failed to compete effectively at guinea pig lung LTB4 receptors, where its binding potency is markedly lower than LTB4 [2].

Receptor binding BLT1 Competition binding Ki

Absence of Agonist Activity at Mouse BLT1 and BLT2 Receptors Contrasts with Partial Agonism of 12-epi-LTB4

In Chinese hamster ovary (CHO) cells stably expressing mouse BLT1 or BLT2 receptors, 6-trans-12-epi-LTB4 did not exhibit any agonistic activity, whereas the related isomer 12-epi-LTB4 displayed partial agonistic activity at both receptor subtypes [1]. This functional divergence underscores the critical impact of the C6 trans configuration combined with the C12 epimeric orientation in silencing receptor-mediated signaling.

BLT2 receptor Agonism Calcium mobilization Partial agonist

Metabolic Processing Divergence: 6-trans-12-epi-LTB4 Undergoes β-Oxidation from the Carboxyl Terminus Unlike LTB4

In human hepatoma HepG2 cells and human polymorphonuclear leukocytes (PMNL), 6-trans-12-epi-LTB4 is extensively metabolized via β-oxidation from the carboxyl terminus, a pathway not observed for native LTB4 or LTC4 [1]. Major metabolites identified include 4-hydroxy-6-dodecenoic acid as the common terminal product for both 6-trans-LTB4 epimers, along with 5-oxo-6,7-dihydro-LTB4 and 6,7-dihydro-LTB4 generated via a δ6-reductase pathway [1].

Metabolism β-Oxidation HepG2 cells PMNL

In Vivo Pulmonary Inertness: No Airway Obstruction or Cytological Response Compared to LTB4 in Rat Model

In a rat model of aerosolized leukotriene exposure, 6-trans-12-epi-LTB4 produced no detectable airway obstruction or cytological changes in bronchoalveolar lavage fluid, with responses indistinguishable from vehicle controls [1]. In contrast, LTB4 induced delayed-onset airway obstruction that was stereospecific, cyclooxygenase-independent, and temporally associated with granulocyte influx into the lung airways [1].

Pulmonary pharmacology In vivo Airway obstruction Stereospecificity

Procurement-Driven Application Scenarios for 6-trans-12-epi-LTB4: Where This Isomer Delivers Unique Scientific Value


Negative Control for BLT1 and BLT2 Receptor Binding and Functional Assays

Given its Ki > 1 μM at BLT1 (versus 0.23 nM for LTB4) and complete lack of agonist activity at both BLT1 and BLT2, 6-trans-12-epi-LTB4 serves as the optimal chemically matched negative control for defining non-specific binding baselines in radioligand competition assays and for validating receptor stereoselectivity in transfected cell systems [1]. Unlike 12-epi-LTB4, which exhibits partial agonism and can confound BLT2-specific studies, 6-trans-12-epi-LTB4 provides a clean background signal [2].

Stereospecificity Validation in Neutrophil Chemotaxis and Migration Studies

For researchers investigating the structure-activity relationships of leukotriene-induced neutrophil migration, 6-trans-12-epi-LTB4 is the definitive negative stereoisomer control. Its >1,000-fold reduction in chemotactic activity compared to LTB4, and its failure to elicit any response at concentrations up to 10 μM, provide a robust baseline for confirming that observed chemotactic responses are stereospecific and receptor-mediated [1].

Metabolic Pathway Tracing of Non-Enzymatic LTA4 Hydrolysis Products

The unique β-oxidation pathway from the carboxyl terminus observed for 6-trans-12-epi-LTB4—but not for LTB4 or LTC4—makes this isomer a valuable tracer for studying non-canonical leukotriene catabolism, particularly in hepatic clearance models and in vitro hepatocyte assays [1]. Researchers investigating the metabolic fate of lipid peroxidation products or the δ6-reductase pathway will find this compound essential for pathway validation.

In Vivo Negative Control for Pulmonary Inflammation and Airway Hyperresponsiveness Studies

In rodent models of aerosolized leukotriene exposure, 6-trans-12-epi-LTB4 produces no detectable pulmonary pathophysiology, making it the appropriate stereoisomer control for studies examining the in vivo stereospecificity of LTB4-induced airway obstruction and granulocyte recruitment [1]. This application is critical for inhalation toxicology and preclinical respiratory pharmacology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-trans-12-epi-LTB4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.